3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL
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Overview
Description
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL typically involves the bromination of 1,3-dimethylpyrazole followed by a nucleophilic substitution reaction with a suitable propanol derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propanal.
Reduction: Formation of 3-(1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL.
Substitution: Formation of 3-(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL or 3-(4-Methylthio-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL.
Scientific Research Applications
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the propanol group, making it less versatile in certain applications.
3-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13BrN2O |
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Molecular Weight |
233.11 g/mol |
IUPAC Name |
3-(4-bromo-2,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(4-3-5-12)11(2)10-6/h12H,3-5H2,1-2H3 |
InChI Key |
YWFOVZMCFLVZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CCCO)C |
Origin of Product |
United States |
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